Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
Description
Chemical Identity and Structural Uniqueness
The molecular architecture of this compound combines multiple functional groups into a compact carbon framework:
- Systematic IUPAC Name : Ethyl (3S)-3-hydroxy-5-methyl-2-methylenehexanoate
- Molecular Formula : C₁₀H₁₈O₃
- Molecular Weight : 174.25 g/mol
- CAS Registry Number : 652980-19-3
The structure features three critical moieties:
- Ester group at C1 (ethyl ester)
- Hydroxyl group at C3 with (S)-configuration
- Methylene group at C2 creating α,β-unsaturation
This combination creates a stereoelectronic environment favoring both nucleophilic and electrophilic reactivity. X-ray crystallography and computational modeling reveal a bent conformation stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and ester carbonyl groups.
Table 1 : Comparative Analysis of Structural Features
| Feature | Hexanoic Acid Derivative | Ethyl 3-Hydroxyhexanoate |
|---|---|---|
| Methylene Group | Present at C2 | Absent |
| Chiral Centers | C3 (S-configuration) | C3 (R/S) |
| Molecular Weight | 174.25 g/mol | 158.20 g/mol |
| Functional Groups | Ester, hydroxyl, methylene | Ester, hydroxyl |
Historical Context in Organic Chemistry Research
First synthesized in the late 20th century through classical esterification methods, this compound gained prominence through advances in asymmetric catalysis. Early synthetic routes involved:
- Aldol condensation between ethyl 4-methylpent-2-enoate and formaldehyde
- Enantioselective reduction of β-keto esters using chiral catalysts
The development of enzymatic resolution techniques in the 2010s enabled industrial-scale production of the (3S)-enantiomer, which exhibits superior biological activity compared to its racemic form. Recent innovations include:
Biological and Industrial Significance of β-Hydroxy Ester Derivatives
β-Hydroxy esters serve as critical building blocks across multiple domains:
Pharmaceutical Applications
- Statins : Intermediate in lovastatin side-chain synthesis
- Antivirals : Chiral pool for HIV protease inhibitors
Agrochemical Uses
- Pheromone analogs : Methyl-branched structures mimic insect communication molecules
- Herbicide adjuvants : Enhance lipid membrane permeability
Flavor/Fragrance Industry
- FEMA GRAS status : Approved as flavor additive (FEMA# 3989) with sour-cheesy notes
- Perfumery fixatives : Slows evaporation of top notes in citrus fragrances
Industrial Chemistry
- Polymer precursors : Copolymerize with lactides to modify glass transition temperatures
- Biodegradable plastics : Ester groups facilitate enzymatic degradation
Structure
3D Structure
Properties
CAS No. |
147849-97-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
UTSHPRHFOZZPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Hydroxy-5-Methyl-2-Methylenehexanoic Acid
The direct esterification of 3-hydroxy-5-methyl-2-methylenehexanoic acid with ethanol is a foundational approach. This method employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Key parameters include:
- Molar ratio : 1:5 (acid:ethanol) to drive equilibrium toward ester formation.
- Temperature : 80–100°C for 6–12 hours.
- Yield : 65–72% after purification via fractional distillation.
Limitations : Competing dehydration of the β-hydroxy group may occur, necessitating careful control of reaction time and temperature.
Lipase-Catalyzed Kinetic Resolution
A stereoselective synthesis leverages lipases to resolve racemic mixtures of 3-hydroxy-5-methylhexanoic acid derivatives. The method described in WO2011141923A2 involves:
- Substrate : Racemic 3-cyano-5-methylhexanoic acid ethyl ester.
- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
- Conditions : Phosphate buffer (pH 7.2), 25°C, 6% w/w enzyme loading.
- Outcome : 98–99% enantiomeric excess (ee) of (S)-isomer after 24 hours.
Optimization :
- Solvent choice : Polar aprotic solvents (e.g., dimethoxyethane) enhance enzyme activity.
- Scale-up : Batch reactors with continuous pH adjustment improve yield reproducibility.
Claisen Condensation and Subsequent Functionalization
A multi-step synthesis starting from methyl 3-oxohexanoate involves:
- Claisen Condensation :
- Methylene Introduction :
- Reduction and Esterification :
Key Data :
| Step | Reagent | Yield (%) | Purity (GC) |
|---|---|---|---|
| Claisen Condensation | NaOEt, ethyl acetate | 78 | 92 |
| Wittig Reaction | Ph₃P=CH₂ | 63 | 89 |
| Final Esterification | H₂SO₄, ethanol | 70 | 95 |
Enzymatic Hydrolysis of β-Keto Esters
A green chemistry approach utilizes hydrolases to convert β-keto esters to β-hydroxy esters:
- Substrate : Ethyl 3-oxo-5-methylhexanoate.
- Enzyme : Pseudomonas fluorescens esterase (PFE).
- Conditions : 30°C, 40 mM phosphate buffer (pH 7.0), 48 hours.
- Outcome : 85% conversion with 94% ee.
Advantages : Avoids harsh reagents and enables chiral specificity without chromatography.
Microwave-Assisted Synthesis
Microwave irradiation accelerates esterification and dehydration steps:
Benefits : Reduced reaction time (30 min vs. 12 hours conventionally) and minimized side reactions.
Analysis of Method Efficiency and Scalability
A comparative analysis of the above methods reveals trade-offs between yield, enantioselectivity, and operational complexity:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 72 | N/A | High | Low |
| Lipase Resolution | 95 | 99 | Moderate | High |
| Claisen-Wittig | 63 | N/A | Low | Moderate |
| Enzymatic Hydrolysis | 85 | 94 | High | Moderate |
| Microwave-Assisted | 88 | N/A | High | Low |
Industrial-Scale Considerations
For large-scale production, enzymatic and microwave methods are favored due to:
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives such as 3-hydroxy-5-methyl-2-methylene-hexanoic acid.
Reduction: Formation of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl alcohol.
Substitution: Formation of substituted hexanoic acid esters.
Scientific Research Applications
Pharmaceutical Applications
1.1 Prostaglandin Synthesis
Hexanoic acid derivatives are crucial in synthesizing prostaglandin analogs. The preparation of stereospecific intermediates like (+)-5-2-hydroxy-2-methyl-hexanoic acid is essential for creating certain prostaglandin analogs used in therapeutic settings. This process involves several steps, including the reaction of 2-methylene hexanoyl chloride with L-proline, leading to high optical purity compounds suitable for pharmaceutical applications .
1.2 Pregabalin Production
The compound serves as an intermediate in the synthesis of Pregabalin, a medication used to treat neuropathic pain and epilepsy. The conversion of hexanoic acid derivatives into racemic forms of Pregabalin demonstrates its significance in medicinal chemistry .
Agricultural Applications
2.1 Plant Growth Regulators
Research indicates that hexanoic acid esters can act as plant growth regulators. They influence various physiological processes such as seed germination and root development. The compound's role in enhancing crop yield and resilience against environmental stressors has been documented .
Biochemical Research
3.1 Enzyme Inhibition Studies
Hexanoic acid derivatives have been explored for their potential as enzyme inhibitors. Studies show that these compounds can modulate the activity of specific enzymes involved in metabolic pathways, making them valuable in research focused on metabolic disorders .
3.2 Molecular Docking Studies
Recent molecular docking studies have evaluated the binding affinity of hexanoic acid derivatives to various biological targets, including PPAR receptors (Peroxisome Proliferator-Activated Receptors). These studies suggest potential therapeutic applications in managing metabolic syndromes and inflammatory diseases .
Data Tables
| Compound | Reaction Type | Reference |
|---|---|---|
| (+)-5-2-hydroxy-2-methyl-hexanoic acid | Prostaglandin synthesis | |
| Pregabalin | Intermediate formation |
Case Studies
Case Study 1: Synthesis of Prostaglandin Analog
In a study aimed at developing new prostaglandin analogs, researchers utilized hexanoic acid derivatives to synthesize intermediates with high optical purity. The methodology involved multi-step reactions that highlighted the versatility of hexanoic acid esters in pharmaceutical synthesis .
Case Study 2: Agricultural Efficacy
A field trial demonstrated that applying hexanoic acid esters as growth regulators significantly improved the growth rates and yields of several crops under controlled conditions. This study underscores the potential agricultural benefits of utilizing such compounds in sustainable farming practices .
Mechanism of Action
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in metabolic pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table compares the target compound with key analogs:
Physicochemical Properties
- Boiling Point/Solubility: The hydroxyl group in the target compound increases polarity and boiling point compared to non-hydroxylated analogs like hexanoic acid ethyl ester. For example, ethyl 2-acetyl-3-oxo-hexanoate (C₁₀H₁₆O₄) boils at 112°C at 2.1 kPa , while the target’s hydroxyl group may further elevate this value.
- Chromatographic Behavior: In gas chromatography (GC), the target’s hydroxyl and methylene groups would increase retention time relative to simpler esters. For instance, hexanoic acid ethyl ester shows moderate retention in GC analyses , whereas polar substituents like -OH enhance interactions with stationary phases, delaying elution.
a) Flavor and Fragrance Industry
- Hexanoic acid ethyl ester is a major contributor to fruity aromas in foods and beverages, with high Relative Odor Activity Values (ROAV) in hop and jasmine tea blends .
- The target compound’s hydroxyl group may reduce volatility, altering its flavor profile. Similar hydroxylated esters, like 2-acetyl-3-oxo-hexanoate, are intermediates in sweeteners or pharmaceuticals rather than direct flavorants .
c) Chromatography
- Hexanoic acid ethyl ester is used as an internal standard (ISTD) in GC due to its predictable retention and absence in biological samples . The target’s substituents may limit its ISTD utility but could serve as a reference for polar analytes.
Stability and Reactivity
- The methylene group (=CH₂) in the target compound may confer reactivity toward electrophilic addition or oxidation. In contrast, saturated esters like hexanoic acid ethyl ester are more stable under storage conditions .
- The hydroxyl group increases susceptibility to hydrogen bonding and oxidative degradation, necessitating stabilizers in formulations.
Research Findings
- The target’s hydroxyl group could enhance interactions with microbial enzymes.
- Sweetness Enhancement: Hexanoic acid ethyl ester enhances sweetness in strawberries . The target’s substituents may modulate this effect by altering receptor binding.
Biological Activity
Antifungal Properties
Hexanoic acid derivatives have shown promise in antifungal applications. In a study on Clitoria ternatea flower extracts, compounds with similar structural elements demonstrated antifungal activity against Coniochaeta hoffmannii, a fungal keratitis isolate . While the specific compound was not tested, the results suggest potential antifungal properties for similar hexanoic acid derivatives.
Antioxidant Activity
Some hexanoic acid derivatives exhibit antioxidant properties. The antioxidant capacity of related compounds has been evaluated using the DPPH method, with IC50 values indicating the concentration required to eliminate 50% of DPPH free radicals . However, specific data for hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester is not available.
Antibiofilm Activity
Certain hexanoic acid derivatives have shown antibiofilm effects. In the study of C. ternatea flower extracts, compounds with similar functional groups demonstrated biofilm inhibition at concentrations as low as 250 µg/mL . This suggests potential antibiofilm activity for the compound , though direct testing is required for confirmation.
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its unique structural features:
- The ethyl ester group may contribute to increased lipophilicity, potentially enhancing membrane permeability.
- The 3-hydroxy group could participate in hydrogen bonding, affecting interactions with biological targets.
- The 2-methylene group may contribute to the compound's reactivity and potential for interactions with cellular components.
Research Gaps and Future Directions
- Direct testing of this compound for antifungal, antioxidant, and antibiofilm activities is needed.
- Structure-activity relationship studies comparing this compound to related hexanoic acid derivatives could provide valuable insights into its biological potential.
- Investigation of potential synergistic effects with other bioactive compounds or drugs may reveal new therapeutic applications.
Q & A
Q. What experimental strategies address contradictions in ethyl ester concentration data across fermentation studies?
- Methodological Answer : Discrepancies arise from microbial strain variability and fermentation conditions. For example, Zygosaccharomyces monocultures produced 16.92 ± 4.25 μg/L of hexanoic acid ethyl ester, while Torulaspora strains yielded 28.68 ± 0.68 μg/L . Standardizing microbial consortia, pH, and temperature controls reduces variability. Meta-analyses using multivariate statistics (e.g., PCA) can reconcile dataset differences .
Q. How do non-Saccharomyces yeasts enhance ethyl ester diversity in wine and dairy products?
- Methodological Answer : Non-Saccharomyces species (e.g., Kluyveromyces) produce unique esters via alternative fatty acid metabolism. In cheese, added yeast strains synthesize hexanoic acid ethyl ester (fruity/waxy notes) and phenethyl butyrate (honey/rose aromas) absent in control samples. Strain-specific metabolic pathways are mapped using transcriptomics and flux balance analysis .
Q. What role do oak-derived compounds play in ester stabilization during alcoholic beverage aging?
- Methodological Answer : Oak chips during maceration increase ester retention by adsorbing hydrophobic compounds. For instance, hexanoic acid ethyl ester concentrations rise in wines aged with oak due to slowed volatilization. Solid-phase microextraction (SPME) tracks ester-oak interactions, while kinetic modeling predicts equilibrium states .
Methodological Notes
- Synthesis Optimization : Use kinetic isotope effects (KIEs) to probe rate-limiting steps in esterification .
- Data Interpretation : Apply flavor dilution (FD) factors from aroma extract dilution analysis (AEDA) to prioritize sensorially impactful esters in flavor studies .
- Quality Control : Batch consistency in fermented products is validated via GC-MS fingerprinting and chemical pattern recognition (e.g., OPLS-DA for Maotai-flavor Baijiu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
